2,3,4,5-Tetraiodothiophene
Overview
Description
2,3,4,5-Tetraiodothiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, tetraiodo- typically involves the iodination of thiophene. This can be achieved through various methods, including:
Direct Iodination: Using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Electrophilic Substitution: Employing iodine monochloride (ICl) or iodine pentafluoride (IF5) as iodinating agents.
Industrial Production Methods: Industrial production of thiophene, tetraiodo- may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraiodothiophene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: Reduction reactions can lead to the formation of partially or fully deiodinated thiophene derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products:
Oxidation Products: Thiophene oxides and thiophene dioxides.
Reduction Products: Deiodinated thiophene derivatives.
Substitution Products: Thiophene derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
2,3,4,5-Tetraiodothiophene has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological activity.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism of action of thiophene, tetraiodo- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
2,3,4,5-Tetraiodothiophene can be compared with other iodinated thiophene derivatives and halogenated heterocycles. Similar compounds include:
Thiophene, triiodo-: Contains three iodine atoms and exhibits different reactivity and applications.
Thiophene, pentaiodo-: Features five iodine atoms, leading to distinct chemical properties.
Other Halogenated Thiophenes: Such as thiophene, tetrachloro- or thiophene, tetrabromo-, which have chlorine or bromine atoms instead of iodine
Uniqueness: The presence of four iodine atoms in thiophene, tetraiodo- imparts unique electronic and steric properties, making it a valuable compound for specific applications in material science and medicinal chemistry. Its ability to undergo various chemical transformations also enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
2,3,4,5-tetraiodothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4I4S/c5-1-2(6)4(8)9-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOXSASHQWCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1I)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4I4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172857 | |
Record name | Thiophene, tetraiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-11-1 | |
Record name | 2,3,4,5-Tetraiodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19259-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiophene, tetraiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019259111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIOPHENE, TETRAIODO- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109401 | |
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Record name | THIOPHENE, TETRAIODO- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Thiophene, tetraiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraiodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.007 | |
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